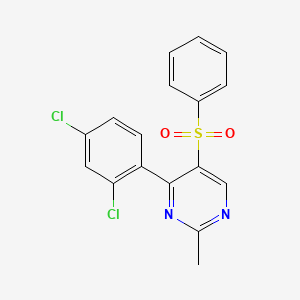
4-(2,4-Dichlorophenyl)-2-methyl-5-(phenylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,4-Dichlorophenyl)-2-methyl-5-(phenylsulfonyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic structure in many important biological compounds like nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a common practice, as they are useful tools for modifying physicochemical parameters .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives often involve the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but there are some protocols available .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by the presence of the pyrrolidine ring and its derivatives . The physicochemical parameters of pyrrolidine are often compared with the parent aromatic pyrrole and cyclopentane .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Comparison
- The structural analysis of related pyrimidine derivatives, such as 5-(2,3-dichlorophenyl)-2,4-diamino-6-fluoromethyl-pyrimidine and 5-(2,6-dichlorophenyl)-1-H-2,4-diamino-6-methyl-pyrimidine, provides insights into the molecular structures of compounds acting on the central nervous system. These studies involve detailed comparisons of different structures, contributing to a broader understanding of similar compounds including 4-(2,4-Dichlorophenyl)-2-methyl-5-(phenylsulfonyl)pyrimidine (Palmer et al., 2009).
Binding and Inhibition Studies
- Research on 5-alkyl and 5-arylpyrimidines has been conducted to understand the mode of pyrimidine binding to dihydrofolic reductase, a key enzyme in folate metabolism. Such studies help in the design of inhibitors and have relevance to compounds like 4-(2,4-Dichlorophenyl)-2-methyl-5-(phenylsulfonyl)pyrimidine (Baker et al., 1967).
Biological Activity Investigations
- The synthesis and study of compounds structurally related to 4-(2,4-Dichlorophenyl)-2-methyl-5-(phenylsulfonyl)pyrimidine, like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, contribute to understanding the biological activities of these compounds, including potential anticancer properties (Lu Jiu-fu et al., 2015).
Crystal Structure and Antimicrobial Applications
- The synthesis and crystal structure characterization of compounds like 5-[1-(2,3-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidine, which are related to 4-(2,4-Dichlorophenyl)-2-methyl-5-(phenylsulfonyl)pyrimidine, shed light on their potential as antibacterial agents, thereby expanding the understanding of pyrimidine derivatives in antimicrobial research (Allouchi et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-11-20-10-16(24(22,23)13-5-3-2-4-6-13)17(21-11)14-8-7-12(18)9-15(14)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXEHPBQZRXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2634551.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
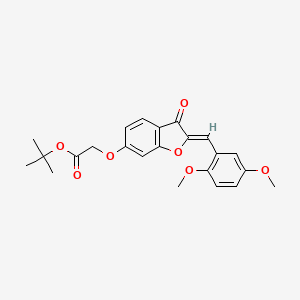


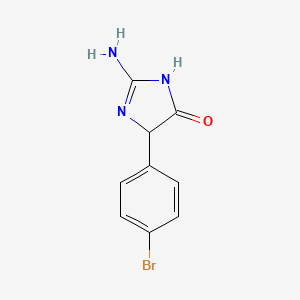
![5-Chloro-6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
methanone](/img/structure/B2634562.png)
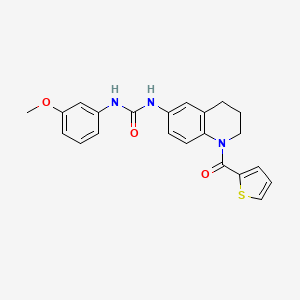

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)
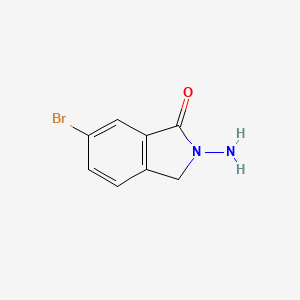
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)